MFCD06642196

説明

MFCD06642196 is a halogenated aromatic compound, structurally characterized by a boronic acid functional group and halogen substituents (e.g., bromine and chlorine). These analogs share key features, including:

- Molecular framework: Aromatic rings with halogen atoms (Br, Cl) and reactive groups (boronic acid, carboxylic acid).

- Physicochemical properties: Moderate solubility in organic solvents (e.g., 0.24 mg/ml for CAS 1046861-20-4) and lipophilicity (LogP ~2.15 for boronic acid derivatives) .

- Applications: Utilized in Suzuki-Miyaura cross-coupling reactions (boronic acids) or as intermediates in pharmaceutical synthesis (brominated benzoic acids) .

特性

IUPAC Name |

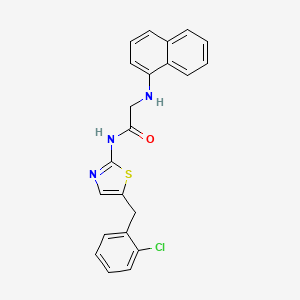

N-[5-[(2-chlorophenyl)methyl]-1,3-thiazol-2-yl]-2-(naphthalen-1-ylamino)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18ClN3OS/c23-19-10-4-2-7-16(19)12-17-13-25-22(28-17)26-21(27)14-24-20-11-5-8-15-6-1-3-9-18(15)20/h1-11,13,24H,12,14H2,(H,25,26,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGBXYBOJNWFCSI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2NCC(=O)NC3=NC=C(S3)CC4=CC=CC=C4Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18ClN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of MFCD06642196 involves several steps, each requiring specific reaction conditions. The primary synthetic route includes the following steps:

Initial Reactant Preparation: The starting materials are prepared under controlled conditions to ensure purity and reactivity.

Reaction Setup: The reactants are combined in a reaction vessel, typically under an inert atmosphere to prevent unwanted side reactions.

Catalysis: A suitable catalyst is added to facilitate the reaction. Common catalysts include transition metal complexes.

Temperature Control: The reaction mixture is heated to a specific temperature, often between 50-100°C, to promote the desired chemical transformations.

Purification: The product is purified using techniques such as chromatography or recrystallization to obtain MFCD06642196 in high purity.

Industrial Production Methods

In an industrial setting, the production of MFCD06642196 is scaled up using large reactors and automated systems. The process involves:

Bulk Reactant Handling: Large quantities of reactants are handled using automated systems to ensure consistency and safety.

Continuous Flow Reactors: The reaction is carried out in continuous flow reactors, allowing for better control over reaction conditions and higher yields.

Advanced Purification Techniques: Industrial purification methods, such as distillation and high-performance liquid chromatography (HPLC), are employed to achieve the desired purity levels.

化学反応の分析

Types of Reactions

MFCD06642196 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Substitution reactions can occur with halogens or other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂). The reactions are typically carried out in acidic or basic media.

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used in solvents like ethanol or tetrahydrofuran (THF).

Substitution: Halogenation reactions often use reagents like chlorine (Cl₂) or bromine (Br₂) in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced forms with fewer oxygen atoms or more hydrogen atoms.

Substitution: Substituted compounds with halogen or other nucleophile groups replacing original atoms.

科学的研究の応用

MFCD06642196 has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and catalysis studies.

Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.

Medicine: Explored for its therapeutic potential in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

作用機序

The mechanism by which MFCD06642196 exerts its effects involves interactions with specific molecular targets and pathways. These include:

Molecular Targets: The compound binds to specific proteins or enzymes, altering their activity.

Pathways Involved: It may modulate signaling pathways, leading to changes in cellular functions and responses.

類似化合物との比較

Research Findings and Data Integration

- Synthetic Efficiency : The reaction time for boronic acids (e.g., 1.33 hours for CAS 1046861-20-4) is shorter than for brominated benzoic acids (2 hours for CAS 1761-61-1), reflecting differences in mechanistic complexity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。